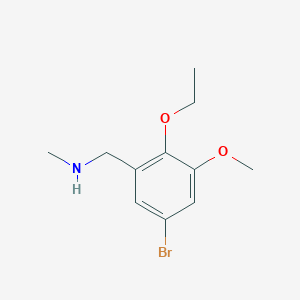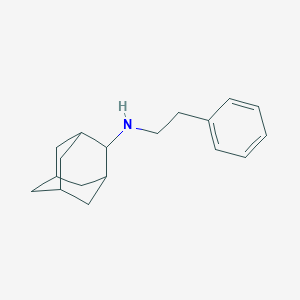![molecular formula C25H34N2O2 B262149 16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one, commonly known as DMHA, is a synthetic compound that has gained popularity in recent years due to its potential use as a performance-enhancing supplement. DMHA is structurally similar to other compounds such as DMAA and ephedrine, which have been banned in many countries due to their adverse effects. However, DMHA is still legal and widely available in many countries, which has led to concerns about its safety and efficacy.
作用機序
DMHA is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, motivation, and energy levels. By increasing their levels, DMHA may enhance cognitive function and physical performance.
Biochemical and Physiological Effects:
DMHA has been shown to increase heart rate, blood pressure, and body temperature, which are all indicators of increased metabolic activity. It may also increase the levels of certain hormones, such as cortisol and testosterone, which are involved in regulating metabolism and muscle growth. However, the long-term effects of DMHA on these hormones are not well understood.
実験室実験の利点と制限
DMHA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, its limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity and side effects must be carefully considered.
将来の方向性
There are several areas of future research that could help to clarify the safety and efficacy of DMHA. These include:
1. Further studies on the mechanism of action of DMHA, particularly with regard to its effects on neurotransmitter levels and hormonal regulation.
2. Long-term studies on the safety of DMHA, including its potential effects on cardiovascular health and hormone regulation.
3. Studies on the efficacy of DMHA as a performance-enhancing supplement, particularly in comparison to other compounds such as caffeine and creatine.
4. Investigations into the potential therapeutic uses of DMHA, such as in the treatment of cognitive disorders or metabolic diseases.
Conclusion:
DMHA is a synthetic compound that has gained popularity as a potential performance-enhancing supplement. While some studies have suggested that it may have beneficial effects on energy levels, cognitive function, and physical performance, the research on DMHA is limited, and there is a lack of consensus on its safety and efficacy. Further research is needed to clarify these issues and to determine whether DMHA has any potential therapeutic uses.
合成法
DMHA is synthesized from 5α-androst-3β-hydroxy-16-en-one, which is a natural steroid hormone found in the body. The synthesis involves the condensation of 5α-androst-3β-hydroxy-16-en-one with 4-methyl-2-pentanone and 4-methyl-2-pentenal in the presence of a catalyst. The resulting product is then purified and crystallized to obtain DMHA.
科学的研究の応用
DMHA has been studied for its potential use as a performance-enhancing supplement, particularly in the areas of athletic performance and cognitive function. Some studies have suggested that DMHA may increase energy levels, improve focus and concentration, and enhance physical performance. However, the research on DMHA is limited, and there is a lack of consensus on its efficacy and safety.
特性
分子式 |
C25H34N2O2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
(16Z)-16-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H34N2O2/c1-15-17(14-27(4)26-15)11-16-12-22-20-6-5-18-13-19(28)7-9-24(18,2)21(20)8-10-25(22,3)23(16)29/h5,11,14,19-22,28H,6-10,12-13H2,1-4H3/b16-11- |
InChIキー |
ACQJQYXDUPWECK-WJDWOHSUSA-N |
異性体SMILES |
CC1=NN(C=C1/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
SMILES |
CC1=NN(C=C1C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
正規SMILES |
CC1=NN(C=C1C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)



![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
